molecular formula C8H5BrN2O3 B2556001 2-Bromo-6-methoxy-4-nitrobenzonitrile CAS No. 2248321-51-7

2-Bromo-6-methoxy-4-nitrobenzonitrile

Cat. No.: B2556001
CAS No.: 2248321-51-7
M. Wt: 257.043
InChI Key: LOUBKGJEFOBVOY-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-nitrobenzonitrile is a chemical compound with the CAS Number: 2248321-51-7 . It has a molecular weight of 257.04 and is typically stored at room temperature . The compound is usually in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Methoxy-2-nitrobenzonitrile can be prepared by reacting 3-nitro-4-bromoanisole with cuprous cyanide in dimethylformamide .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H5BrN2O3/c1-14-8-3-5(11(12)13)2-7(9)6(8)4-10/h2-3H,1H3 .


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 364.5±27.0 °C at 760 mmHg . The compound has a molar refractivity of 43.7±0.4 cm3 and a polar surface area of 79 Å2 .

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

Research has demonstrated the potential of introducing a bacterial gene for a specific nitrilase into plants, conferring resistance to the herbicide bromoxynil, a photosynthetic inhibitor. The gene, sourced from Klebsiella ozaenae, enables transgenic tobacco plants to metabolize bromoxynil into a non-toxic metabolite, showcasing a novel approach to achieving herbicide resistance in crops through biotechnological methods (Stalker, Mcbride, & Malyj, 1988).

Anaerobic Biotransformation of Herbicides

Another study has explored the anaerobic biodegradation of bromoxynil and its transformation product, demonstrating their degradation under various anaerobic conditions. The process involves reductive debromination to cyanophenol, which further degrades, indicating the feasibility of environmentally friendly methods for the removal of such herbicides from contaminated sites (Knight, Berman, & Häggblom, 2003).

Spectroscopic and Nonlinear Optical Properties

The equilibrium geometric structure, spectroscopic properties, and nonlinear optical (NLO) properties of 5-Bromo-2-methoxybenzonitrile have been investigated, highlighting its potential applications in materials science for frequency doubling and Second Harmonic Generation (SHG). This research provides insights into the molecule's utility in developing NLO materials (Kumar & Raman, 2017).

Antibacterial Activity of Heterocyclic Compounds

A study on the synthesis, characterization, and antibacterial activity of a heterocyclic compound derived from Chalcone underlines the potential of using such compounds in medical applications. The investigation into its antibacterial properties against various bacteria, supported by quantum chemistry calculations, suggests a promising avenue for developing new antibacterial agents (Salman A. Khan, 2017).

Molecular Structure and Chemical Reactions

Research on the molecular structure and reactivity of related chemical compounds, including studies on nitration, bromination, and azo coupling, sheds light on the fundamental chemical properties and potential applications of 2-Bromo-6-methoxy-4-nitrobenzonitrile derivatives. These studies contribute to our understanding of the compound's behavior in various chemical environments and its potential uses in synthetic chemistry and materials science (Glidewell, Low, McWilliam, Skakle, & Wardell, 2002).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H315, H319, H332, H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

2-bromo-6-methoxy-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c1-14-8-3-5(11(12)13)2-7(9)6(8)4-10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUBKGJEFOBVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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